2-氯-5-(三氟甲基)苯乙烯

描述

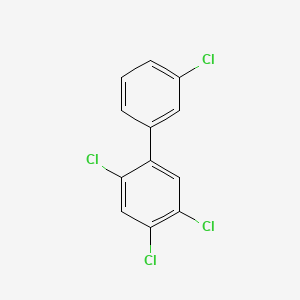

2-Chloro-5-(trifluoromethyl)styrene is a chemical compound that is part of the styrene derivative family. Styrene derivatives are known for their utility in various chemical reactions and are important in the synthesis of numerous organic compounds, including those with biological activity. The presence of chloro and trifluoromethyl groups on the styrene moiety can significantly alter the reactivity and physical properties of the molecule, making it a valuable compound in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-5-(trifluoromethyl)styrene can be achieved through various methods. For instance, the Prins reaction has been utilized to synthesize 3-chloro-3-arylpropanols from styrenes, which are precursors to biologically active benzanilide derivatives . Additionally, fluorination of styrene derivatives has been performed using hypervalent iodine reagents, leading to the formation of (2,2-difluoroethyl)arenes . Another approach involves the difunctionalization of styrenes with electrophilic perfluoroalkyl and tert-butylperoxy radicals at room temperature, yielding (1-(tert-butylperoxy)-2-perfluoroalkyl)ethylbenzene . Furthermore, α-(Trifluoromethyl)styrenes have been prepared and used to synthesize isochromanes and isothiochromanes via intramolecular cyclizations .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(trifluoromethyl)styrene is characterized by the presence of a vinyl group attached to a benzene ring, which is further substituted with chloro and trifluoromethyl groups. These substituents can influence the electron density and steric hindrance around the vinyl group, affecting the molecule's reactivity. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing properties, which can stabilize adjacent positive charges or carbocations formed during chemical reactions.

Chemical Reactions Analysis

Styrene derivatives, including those similar to 2-Chloro-5-(trifluoromethyl)styrene, participate in a variety of chemical reactions. The Prins reaction, as mentioned earlier, is one such reaction where styrenes are converted to chlorinated alcohols . Fluorination reactions are also common, where styrene derivatives are transformed into fluorinated arenes, which are valuable in medicinal chemistry . Radical-mediated difunctionalization of styrenes has been demonstrated to introduce perfluoroalkyl and peroxy groups into the molecule . Additionally, intramolecular cyclizations of α-(Trifluoromethyl)styrenes have been used to create cyclic structures with fluorinated carbon units .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-(trifluoromethyl)styrene are influenced by its molecular structure. The presence of electron-withdrawing groups such as chloro and trifluoromethyl can affect the compound's boiling point, solubility, and stability. These groups can also impact the compound's reactivity, making it more susceptible to certain types of chemical reactions, such as electrophilic substitutions or radical-mediated processes. The copolymerization of styrene derivatives with other monomers can lead to materials with unique properties, as demonstrated by the synthesis of novel trisubstituted ethylenes that were copolymerized with styrene . Additionally, the gas-phase co-pyrolysis of styrene with chlorodifluoromethane has been explored to synthesize difluoronaphthalene, showcasing the potential for high-temperature reactions to yield fluorinated aromatic compounds .

科学研究应用

合成和聚合物应用

2-氯-5-(三氟甲基)苯乙烯作为聚合物和共聚物合成中的多用途中间体,具有独特的性能。将三氟甲基取代基并入苯乙烯聚合物中可增强其热稳定性、玻璃化转变温度 (Tg),并因其透明性和柔韧性而具有作为新型光学材料的潜力。例如,三氟甲基取代的苯乙烯聚合物和与甲基丙烯酸酯的共聚物表现出更高的 Tg 和热稳定性,使其适用于需要在高温下保持完整性的材料的应用。这些共聚物是透明的、柔韧的,并且由于其高透射率(类似于 MMA 和 TFEMA 的均聚物),可用于新型光学材料的开发 (Hong-xiang Teng 等,2011)。

药物化学和杂环合成

2-氯-5-(三氟甲基)苯乙烯在药物化学中是合成三氟甲基化杂环化合物(在制药、农化和材料行业中备受关注的化合物)的重要工具。三氟甲基充当一个独特的 σ-吸电子基团,在温和条件下激活烯烃朝向环加成。此方法促进了带有由三氟甲基取代的季碳中心的外亚甲基环戊烷的形成,显著地扩大了三亚甲基甲烷 (TMM) 环加成技术的范围 (B. Trost & L. Debien,2015)。

光催化和流动化学

烯丙基三氟甲基取代苯乙烯衍生物的光催化合成展示了该化合物在合成有价值的中间体方面的效用。在光化学条件下使用钴催化,这些合成提供了键构建的替代策略,从苯乙烯衍生物生成烯丙基三氟甲烷。当在新型光化学流动反应器内以连续模式进行时,此工艺受益于生产力的提高,展示了该方法在工业应用中的可扩展性和效率 (Lukas M. Kreis 等,2013)。

三氟甲基化和聚合技术

由全氟自由基产生的三氟甲基自由基引发的苯乙烯的自由基聚合的创新方法突出了合成氟化聚苯乙烯的潜力。由于存在 CF3 基团,这些聚合物表现出增强的热稳定性和独特的分子性质,说明了 2-氯-5-(三氟甲基)苯乙烯在推进聚合物科学中的作用。该方法提供了一种将三氟甲基苯乙烯单元并入聚合物中的机制,为性能得到改善的材料开辟了新途径 (Benoit Briou 等,2020)。

安全和危害

The compound is considered hazardous and has several hazard statements including H226, H315, H319, and H335 . These correspond to it being flammable, causing skin irritation, causing serious eye irritation, and possibly causing respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using personal protective equipment .

作用机制

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .

Mode of Action

It is known that trifluoromethyl groups can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group can also be activated in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

Biochemical Pathways

Α-trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

Result of Action

It is known that compounds with a trifluoromethyl group can enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Action Environment

属性

IUPAC Name |

1-chloro-2-ethenyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLFZKHZAPQTAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466139 | |

| Record name | Benzene, 1-chloro-2-ethenyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(trifluoromethyl)styrene | |

CAS RN |

828267-49-8 | |

| Record name | Benzene, 1-chloro-2-ethenyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031807.png)

![Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3031809.png)

![2'-Methyl[1,1'-biphenyl]-3-ol](/img/structure/B3031810.png)